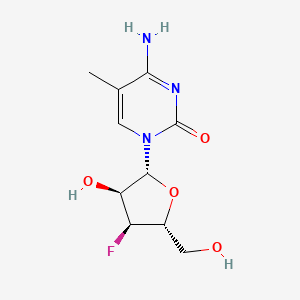![molecular formula C17H14N2O4 B12864194 Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B12864194.png)
Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate is an organic compound belonging to the class of pyrazolo[1,5-a]pyridine derivatives.
Vorbereitungsmethoden
The synthesis of Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of β-enaminone derivatives with hydrazine derivatives under microwave irradiation, resulting in high yields of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor, which could have implications in drug development.
Wirkmechanismus
The mechanism by which Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate exerts its effects involves interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate can be compared with other pyrazolo[1,5-a]pyridine derivatives, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds also exhibit significant biological activity and are used in medicinal chemistry.
Pyrazolo[5,1-c]triazines: Known for their antitrypanosomal activity, these compounds have a different ring structure but share some similar properties.
Thieno[2,3-b]pyridines: These compounds are used in the synthesis of various pharmaceuticals and have similar synthetic routes.
The uniqueness of this compound lies in its specific structural features and the resulting photophysical properties, which make it particularly valuable in material science applications .
Eigenschaften
Molekularformel |
C17H14N2O4 |
|---|---|
Molekulargewicht |
310.30 g/mol |
IUPAC-Name |
dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C17H14N2O4/c1-22-16(20)14-13-10-12(11-6-4-3-5-7-11)8-9-19(13)18-15(14)17(21)23-2/h3-10H,1-2H3 |
InChI-Schlüssel |
FESMQNIZOUYGTE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C=C(C=CN2N=C1C(=O)OC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


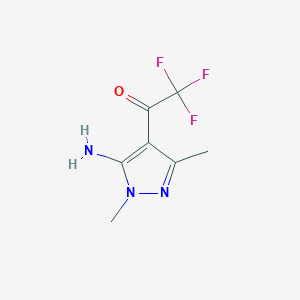
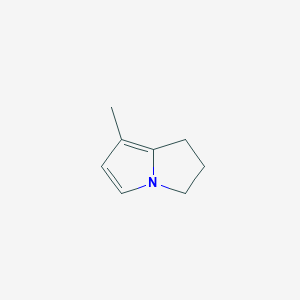
![4-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864123.png)
![2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12864124.png)
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B12864125.png)
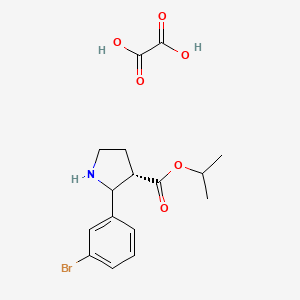
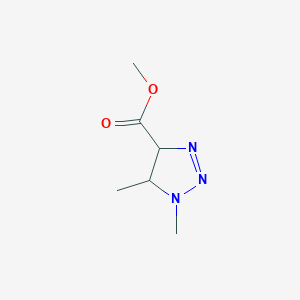
![3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro-](/img/structure/B12864135.png)
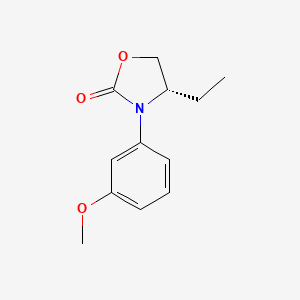

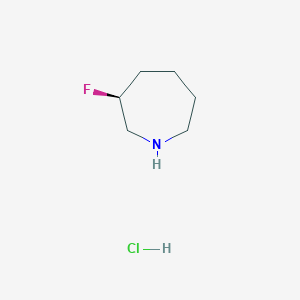

![2-Bromo-4-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12864163.png)
